4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione
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Overview
Description
4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphth[2,3-f]isoindole core, which is substituted with amino, ethoxyethyl, and imino groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves multi-step organic reactionsThe ethoxyethyl group is then added via an alkylation reaction, and the imino group is introduced through a condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient synthesis. Continuous flow reactors may also be employed to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The amino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione involves its interaction with specific molecular targets and pathways. The compound’s amino and imino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,11-Diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10-tetrone
- 4,11-Diamino-2-(3-(2-methoxyethoxy)propyl)-1H-naphth[2,3-f]isoindole-1,3,5,10-tetrone
- 4,11-Diamino-2-butyl-1H-naphth[2,3-f]isoindole-1,3,5,10-tetrone
Uniqueness
4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxyethyl group enhances its solubility and reactivity compared to similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
6647-13-8 |
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Molecular Formula |
C20H18N4O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4,11-diamino-2-(2-ethoxyethyl)-1-iminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C20H18N4O4/c1-2-28-8-7-24-19(23)13-14(20(24)27)16(22)12-11(15(13)21)17(25)9-5-3-4-6-10(9)18(12)26/h3-6,23H,2,7-8,21-22H2,1H3 |
InChI Key |
WYZSBSMGZHFJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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